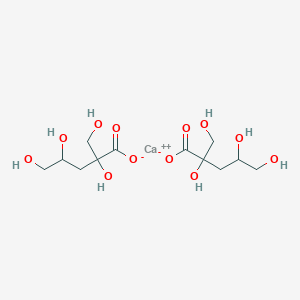
Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate is a chemical compound with the molecular formula C12H22CaO12 and a molecular weight of 398.37 g/mol . This compound is known for its unique structure, which includes multiple hydroxyl groups and a calcium ion, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate typically involves the reaction of 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid with a calcium salt, such as calcium carbonate or calcium hydroxide. The reaction is usually carried out in an aqueous medium at room temperature, allowing the calcium ion to coordinate with the carboxylate and hydroxyl groups of the organic molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and filtration are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in calcium signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in bone health and calcium supplementation.
Mechanism of Action
The mechanism of action of Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate involves its interaction with calcium-binding proteins and enzymes. The compound can modulate calcium signaling pathways by influencing the concentration of free calcium ions in biological systems. This modulation affects various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Calcium Gluconate: Another calcium salt used for calcium supplementation.
Calcium Lactate: Commonly used in food and pharmaceutical industries for calcium fortification.
Calcium Citrate: Known for its high bioavailability and used in dietary supplements.
Uniqueness
Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate is unique due to its specific structure, which includes multiple hydroxyl groups and a calcium ion. This structure allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C12H22CaO12 |
|---|---|
Molecular Weight |
398.37 g/mol |
IUPAC Name |
calcium;2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate |
InChI |
InChI=1S/2C6H12O6.Ca/c2*7-2-4(9)1-6(12,3-8)5(10)11;/h2*4,7-9,12H,1-3H2,(H,10,11);/q;;+2/p-2 |
InChI Key |
JDNCPQAABKGYIO-UHFFFAOYSA-L |
Canonical SMILES |
C(C(CO)O)C(CO)(C(=O)[O-])O.C(C(CO)O)C(CO)(C(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















